molecular formula C20H9BrCl4O4 B10885336 2-Bromobenzene-1,4-diyl bis(2,4-dichlorobenzoate)

2-Bromobenzene-1,4-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B10885336
M. Wt: 535.0 g/mol
InChI Key: OUINFZQTDVRYBL-UHFFFAOYSA-N
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Description

2-BROMO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its bromine and dichlorobenzoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-BROMO-4-HYDROXYPHENYL with 2,4-DICHLOROBENZOYL chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-BROMO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The bromine and dichlorobenzoyl groups facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
  • 4-BROMO-2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
  • 3,4-Dichlorobenzyl bromide

Uniqueness

Compared to similar compounds, 2-BROMO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE stands out due to its specific ester linkage and the presence of both bromine and dichlorobenzoyl groups.

Properties

Molecular Formula

C20H9BrCl4O4

Molecular Weight

535.0 g/mol

IUPAC Name

[3-bromo-4-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H9BrCl4O4/c21-15-9-12(28-19(26)13-4-1-10(22)7-16(13)24)3-6-18(15)29-20(27)14-5-2-11(23)8-17(14)25/h1-9H

InChI Key

OUINFZQTDVRYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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